3-oxo-N-propylpiperazine-1-carbothioamide
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Overview
Description
3-oxo-N-propylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C8H15N3OS It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-propylpiperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate reagents. One common method is the reaction of N-propylpiperazine with carbon disulfide and an oxidizing agent to introduce the carbothioamide group. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-propylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-oxo-N-propylpiperazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-propylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-propylpiperazine: A precursor in the synthesis of 3-oxo-N-propylpiperazine-1-carbothioamide.
Piperazine-1-carbothioamide: A related compound with similar structural features.
3-oxo-piperazine-1-carbothioamide: Another derivative with slight structural variations.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3OS |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-oxo-N-propylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C8H15N3OS/c1-2-3-10-8(13)11-5-4-9-7(12)6-11/h2-6H2,1H3,(H,9,12)(H,10,13) |
InChI Key |
BATZXUHMKXPVTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)N1CCNC(=O)C1 |
Origin of Product |
United States |
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